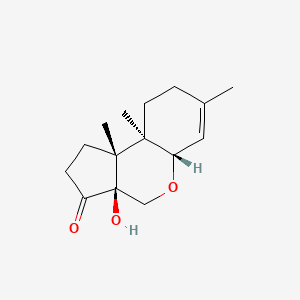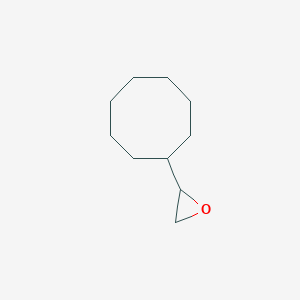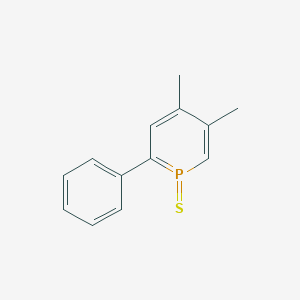
2,6-Diethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diethoxyphenol is an organic compound with the molecular formula C10H14O3. It is a phenolic compound characterized by the presence of two ethoxy groups attached to the benzene ring at the 2 and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethoxyphenol typically involves the etherification of pyrogallol (1,2,3-trihydroxybenzene) with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol. The general reaction scheme is as follows:
Pyrogallol+2Ethyl Iodide→this compound+2Potassium Iodide
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes using microreactors. These methods offer advantages such as improved mixing, heat transfer, and reaction control, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Diethoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones or hydroquinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated phenolic compounds.
Scientific Research Applications
2,6-Diethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It serves as a substrate for enzyme-catalyzed reactions, particularly in studies involving laccases and peroxidases.
Medicine: Research has explored its potential antioxidant and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the production of flavors, fragrances, and as an intermediate in the synthesis of other fine chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diethoxyphenol involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: It acts as a substrate for enzymes like laccases and peroxidases, undergoing oxidation to form reactive intermediates.
Antioxidant Activity: It can scavenge free radicals and reactive oxygen species, thereby exerting antioxidant effects.
Signal Transduction: It may modulate signaling pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
2,6-Diethoxyphenol can be compared with other similar compounds such as:
2,6-Dimethoxyphenol: Similar in structure but with methoxy groups instead of ethoxy groups. It is known for its use in flavors and fragrances.
2,6-Dihydroxyphenol: Lacks the ethoxy groups and has hydroxyl groups instead. It is used in various chemical syntheses and as an antioxidant.
Uniqueness
The presence of ethoxy groups in this compound imparts unique chemical properties, such as increased lipophilicity and altered reactivity compared to its methoxy and hydroxy analogs. This makes it particularly useful in specific applications where these properties are advantageous.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it valuable in scientific research, industrial processes, and potential medical applications. Understanding its preparation methods, chemical reactions, and mechanism of action provides a comprehensive insight into its utility and importance.
Properties
CAS No. |
90132-55-1 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2,6-diethoxyphenol |
InChI |
InChI=1S/C10H14O3/c1-3-12-8-6-5-7-9(10(8)11)13-4-2/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
SMSZXONJAYKZCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14373815.png)
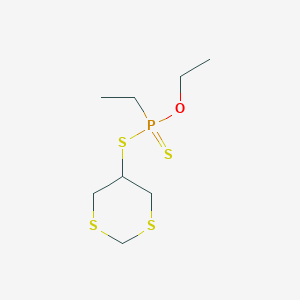
![1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene](/img/structure/B14373838.png)


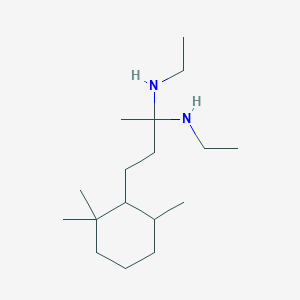


![Benzamide, 2-[2-(cyclohexylamino)-2-oxoethoxy]-](/img/structure/B14373868.png)

